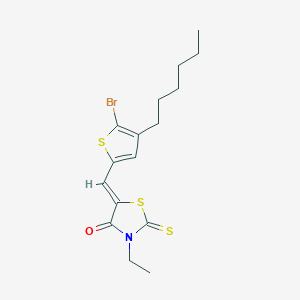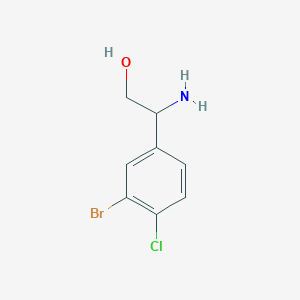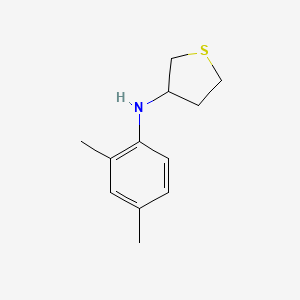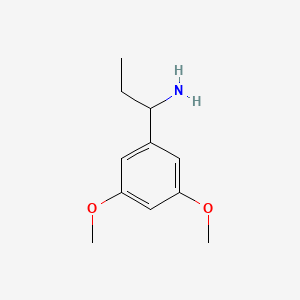
N-(2-hydroxycyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxycyclohexyl)acetamide: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by the presence of a hydroxy group attached to a cyclohexyl ring, which is further connected to an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)acetamide can be achieved through the N-acylation of amines using esters as the acyl source. A common method involves using catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120°C . This method is cost-effective and straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves bulk manufacturing, sourcing, and procurement of the compound. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
化学反応の分析
Types of Reactions: N-(2-hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
科学的研究の応用
N-(2-hydroxycyclohexyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocyclic systems.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Industry: Utilized in the synthesis of pharmacologically active agents and other industrial chemicals.
作用機序
The mechanism of action of N-(2-hydroxycyclohexyl)acetamide involves the inhibition of voltage-gated sodium currents and the enhancement of the GABA effect. This dual action contributes to its anticonvulsant properties, making it effective in raising the seizure threshold and providing protection against focal seizures . The compound interacts with molecular targets involved in ion transport and neurotransmitter systems, influencing the inhibitory and excitatory pathways in the nervous system .
類似化合物との比較
N-(4-hydroxycyclohexyl)acetamide: Similar in structure but with the hydroxy group attached to the 4-position of the cyclohexyl ring.
N-(2-hydroxycyclohexyl)acetamide derivatives: Various derivatives with modifications to the cyclohexyl or acetamide groups.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit voltage-gated sodium currents and enhance the GABA effect sets it apart from other similar compounds, making it a valuable candidate for anticonvulsant research .
特性
CAS番号 |
62001-08-5 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
N-(2-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10) |
InChIキー |
AGGYRMQIIFNGRR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


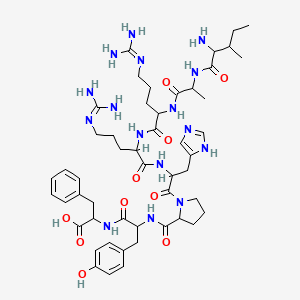
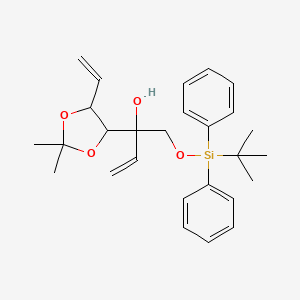
![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)
